molecular formula C13H16N2O3 B7474735 N-ethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide

N-ethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide

Cat. No. B7474735
M. Wt: 248.28 g/mol
InChI Key: LYQXVBSYPWEBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide involves the modulation of neurotransmitter receptors. It has been shown to act as a positive allosteric modulator of the NMDA receptor, enhancing its activity. It also acts as a negative allosteric modulator of the GABA-A receptor, reducing its activity. These effects result in an overall increase in neural activity, which may be beneficial in the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
N-ethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including glutamate and acetylcholine. It also increases the activity of certain enzymes, including nitric oxide synthase and cyclooxygenase-2. These effects may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide is its potential as a tool for studying the activity of neurotransmitter receptors. Its effects on the NMDA receptor and the GABA-A receptor make it a useful compound for investigating the mechanisms of these receptors. However, one limitation is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research related to N-ethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide. One direction is the investigation of its potential therapeutic benefits in the treatment of neurological disorders. Another direction is the development of more selective compounds that target specific neurotransmitter receptors. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop methods for minimizing its toxicity in lab experiments.

Synthesis Methods

The synthesis of N-ethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide involves the reaction of 2-aminobenzoic acid with ethyl chloroacetate, followed by cyclization with triethyl orthoformate and hydrolysis with hydrochloric acid. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

N-ethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, including the NMDA receptor and the GABA-A receptor. This makes it a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression.

properties

IUPAC Name

N-ethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-14-12(16)9-15-10-5-3-4-6-11(10)18-8-7-13(15)17/h3-6H,2,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQXVBSYPWEBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=O)CCOC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide

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